Product packaging for 5-Fluoroindoline(Cat. No.:CAS No. 2343-22-8)

5-Fluoroindoline

Cat. No.: B1304769
CAS No.: 2343-22-8
M. Wt: 137.15 g/mol
InChI Key: NXQRMQIYCWFDGP-UHFFFAOYSA-N
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Description

Significance of Fluoroindoline Scaffolds in Chemical and Biological Sciences

The indole (B1671886) scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. u-tokyo.ac.jpresearchgate.net The incorporation of a fluorine atom into this scaffold, creating fluoroindoline, can significantly enhance the pharmacological properties of the resulting molecules. ontosight.ai Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability, often leading to improved potency and bioavailability. chemimpex.comdiva-portal.org

Fluoroindoline scaffolds are integral to the development of a diverse range of therapeutic agents. Research has shown their potential in areas such as:

Anticancer agents: 5-Fluoroindole (B109304) is a crucial intermediate in the synthesis of anti-tumor drugs. guidechem.com Derivatives have shown promise in inhibiting the growth of certain cancer cell lines. smolecule.com

Antimicrobial agents: 6-Bromo-5-fluoroindoline-2,3-dione (B1374329) has demonstrated significant activity against various bacterial strains. smolecule.com

Antiviral agents: 5-fluoroindole-thiosemicarbazide derivatives have shown notable antiviral activities against viruses like Coxsackie B4. rsc.org

Neurological agents: 5-Fluoroindole is a key building block in the synthesis of drugs targeting neurological disorders, including antidepressants and antipsychotics. chemimpex.comsolubilityofthings.com

Anti-inflammatory agents: 5-fluoroisatin (B27256) derivatives have been investigated for their anti-inflammatory properties. rsc.org

Beyond medicinal chemistry, fluoroindoline derivatives are also being explored in materials science for the development of new materials with specific electronic or optical properties. smolecule.com Furthermore, 5-fluoroindole is utilized in biological research, for example, in ¹⁹F NMR spectroscopy to study protein structure and dynamics. diva-portal.orgrsc.org

Table 1: Applications of Fluoroindoline Derivatives in Research

Field Application Example Compound/Derivative
Medicinal Chemistry Anticancer 5-Fluoroindole guidechem.com
Antimicrobial 6-Bromo-5-fluoroindoline-2,3-dione smolecule.com
Antiviral 5-fluoroindole-thiosemicarbazide rsc.org
Neurological Disorders 5-Fluoroindole chemimpex.comsolubilityofthings.com
Anti-inflammatory 5-fluoroisatin rsc.org
Materials Science New Materials 6-Bromo-5-fluoroindoline-2,3-dione smolecule.com
Biological Research Protein Studies 5-Fluoroindole diva-portal.orgrsc.org

Historical Context of Indoline (B122111) Derivatives in Research

The story of indoline derivatives is intrinsically linked to the study of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.com This breakthrough laid the foundation for the exploration of a vast family of related compounds. By the late 19th century, certain indole derivatives had become important dyestuffs. wikipedia.org

The 1930s marked a turning point as researchers discovered the indole nucleus in many crucial alkaloids, such as tryptophan and auxins, sparking intensified interest in this class of compounds. wikipedia.orgpcbiochemres.com This led to the discovery of the diverse biological roles of indole derivatives, including their function as precursors to neurotransmitters like serotonin (B10506) and hormones like melatonin. diva-portal.orgnih.gov

The development of synthetic methods, such as the Fischer indole synthesis, Leimgruber-Batcho indole synthesis, and Larock indole synthesis, further propelled research by enabling the creation of a wide variety of substituted indoles. diva-portal.orgwikipedia.orgijlpr.com This has allowed for the systematic investigation of structure-activity relationships, leading to the development of numerous drugs, including the anti-inflammatory indomethacin (B1671933) and the beta-blocker pindolol. wikipedia.orgpcbiochemres.com The introduction of fluorine into the indole scaffold represents a more recent, yet highly significant, chapter in this ongoing story, offering new opportunities to fine-tune the properties of these versatile molecules for a range of applications. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FN B1304769 5-Fluoroindoline CAS No. 2343-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQRMQIYCWFDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379043
Record name 5-fluoroindoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2343-22-8
Record name 5-fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroindoline
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Synthetic Methodologies for 5 Fluoroindoline and Its Derivatives

Established Synthetic Pathways to 5-Fluoroindoline Core Structures

Traditional methods for constructing the this compound core often rely on well-established cyclization and precursor-based strategies.

Cyclization Reactions for Indoline (B122111) Ring Formation

Several named reactions are pivotal in the formation of the indole (B1671886) ring, which can be subsequently reduced to indoline or utilized for creating derivatives. These cyclization strategies are fundamental to accessing the this compound core.

The Leimgruber-Batcho indole synthesis is a versatile method for preparing indoles from 2-nitrotoluene (B74249) derivatives. In the context of 5-fluoroindole (B109304), the synthesis commences with 5-fluoro-2-nitrotoluene, which is converted to an enamine. This intermediate then undergoes a reductive cyclization using catalysts like Raney-Nickel or palladium on carbon (Pd/C) with hydrogen gas to yield 5-fluoroindole. diva-portal.org

Another prominent method is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of 5-fluoroindole derivatives, 4-fluorophenylhydrazine is reacted with a ketone or aldehyde, such as ethyl pyruvate, to form the corresponding hydrazone. Subsequent treatment with an acid catalyst induces ring closure to form the indole structure. diva-portal.org

The Bischler indole synthesis offers an alternative route, starting from an aniline. 4-Fluoroaniline (B128567) can be reacted with an α-halo-ketone or its equivalent, like 2-bromoacetaldehyde diethyl acetal. The resulting intermediate is then cyclized, often under acidic conditions, to produce the 5-fluoroindole core. diva-portal.org

A less common but effective method is the vicarious nucleophilic substitution (VNS) followed by reductive cyclization. This approach can start from 4-fluoronitrobenzene, which undergoes a VNS reaction, followed by a reductive cyclization step to form the 5-fluoroindole ring. diva-portal.org

The Sugasawa indole synthesis , a type of Friedel-Crafts acylation, can also be employed. This method involves the reaction of 4-fluoroaniline with chloroacetonitrile (B46850) in the presence of a Lewis acid like aluminum trichloride (B1173362) to form an intermediate, which is then reductively cyclized to 5-fluoroindole. diva-portal.org

Precursor-Based Synthesis of this compound-2,3-dione (5-Fluoro Isatin)

This compound-2,3-dione, commonly known as 5-fluoroisatin (B27256), is a key intermediate for the synthesis of many this compound derivatives. A common synthetic route to 5-fluoroisatin starts from 4-fluoroaniline. researchgate.net The synthesis involves a two-step process:

Amidation: 4-Fluoroaniline reacts with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form N-(4-fluorophenyl)-2-hydroxyimino-acetamide. researchgate.net

Cyclization: The resulting isonitrosoacetanilide is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield this compound-2,3-dione. researchgate.net

An alternative approach involves the reaction of 2,4-difluoronitrobenzene (B147775) with dimethyl malonate to prepare 4-fluoro-2-(methyl malonate)nitrobenzene. This intermediate can then undergo a reductive cyclization using iron powder to directly yield 5-fluoroindol-2-one. google.com

Halogenation and Fluorination Strategies

Direct halogenation of the indole ring is a common method to introduce substituents. For indoles, electrophilic halogenation typically occurs at the C3 position. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine can be used for this purpose. mdpi.comsemanticscholar.org

Direct fluorination of the indole core presents more challenges. However, methods for the direct C-H fluorination of indoles have been developed, often requiring specific catalysts and conditions. researchgate.net Anodic fluorination of N-acetyl-3-substituted indoles can lead to trans-2,3-difluoro-2,3-dihydroindoles, which can be further converted to monofluoroindole derivatives. researchgate.net

Advanced Synthetic Approaches to this compound Derivatives

To improve efficiency, yield, and functional group tolerance, modern synthetic techniques are increasingly being applied to the synthesis of this compound derivatives.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. This technology has been successfully applied to the synthesis of fluorinated indole derivatives. For instance, novel fluorinated indole derivatives have been synthesized by reacting this compound-2,3-dione with various anilines under microwave irradiation. tandfonline.comresearchgate.net This method offers significant advantages, including shorter reaction times (minutes instead of hours) and good to excellent product yields. researchgate.net The use of catalysts like copper dipyridine dichloride can further enhance the efficiency of these reactions. tandfonline.comresearchgate.net

Click Chemistry Applications in this compound Functionalization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for functionalizing molecules. This strategy has been utilized in the synthesis of 1,2,3-triazole functionalized this compound derivatives. researchgate.netresearchgate.net The process typically involves the reaction of a this compound derivative bearing an alkyne group with various organic azides. researchgate.net This approach is valued for its high yields, mild reaction conditions, and the formation of stable triazole linkages, allowing for the creation of diverse molecular scaffolds. researchgate.net

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound scaffolds. Both transition metal catalysis and organocatalysis have been successfully applied to construct and modify this heterocyclic system.

Transition Metal-Catalyzed Transformations (e.g., CuI, CuPy₂Cl₂)

Transition metal catalysts are instrumental in forging key bonds during the synthesis of this compound and its derivatives. Copper-based catalysts, in particular, have demonstrated significant utility.

Copper(I) Iodide (CuI) is a versatile catalyst for various coupling reactions. One prominent application is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to produce 5-fluoroindole derivatives bearing triazole moieties. For instance, the reaction of 3-(2-azidoethyl)-5-fluoro-1H-indole with various alkynes in the presence of CuI yields 1,2,3-triazole-substituted 5-fluoroindoles. researchgate.net The synthesis of 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole has been achieved with a 42% yield using CuI catalysis in a PEG-400/DMF solvent system. A similar approach with 1-ethynyl-4-fluorobenzene (B14334) resulted in a 22% yield of the corresponding product. Heterogeneous catalysts, such as cellulose-supported CuI nanoparticles (Cell-CuI-NPs), have also been employed for the synthesis of 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones in an aqueous medium, highlighting an environmentally friendly approach. researchgate.net

CatalystReactantsProductYieldReference
CuI3-(2-azidoethyl)-5-fluoro-1H-indole, 1-ethynyl-3-methoxybenzene5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole42%
CuI3-(2-azidoethyl)-5-fluoro-1H-indole, 1-ethynyl-4-fluorobenzene5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole22%
Cell-CuI-NPs5-fluoro-(1-prop-2-ynyl)indoline-2,3-dione, various organic azides1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones- researchgate.net

Copper(II) Dipyridine Dichloride (CuPy₂Cl₂) has been effectively used in the microwave-assisted synthesis of novel fluorinated indole derivatives. researchgate.net This method involves the reaction of this compound-2,3-dione with various anilines, providing good to excellent yields (64–92%) in short reaction times (9–15 minutes). researchgate.net The combination of microwave irradiation and the CuPy₂Cl₂ catalyst offers a rapid and efficient pathway to these compounds. researchgate.net

Organocatalysis in Stereoselective Syntheses

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules, including fluorinated indoline derivatives. Chiral phosphoric acids are notable organocatalysts in this domain. researchgate.net For example, the C6 functionalization of 2,3-dimethyl-5-fluoroindole has been achieved with high yield (98%) and excellent enantioselectivity (93% ee) using a chiral phosphoric acid catalyst. dicp.ac.cn This demonstrates the potential of organocatalysis to control stereochemistry in the synthesis of intricate this compound-containing structures. Another application involves the synthesis of 3-fluoro-3′-hydroxy-3,3′-bisoxindoles through an organocatalytic reaction between fluorooxindoles and isatins, which proceeds in high yields and with high diastereoselectivity. nih.gov

Functionalization and Derivatization Strategies for this compound Scaffolds

The this compound core is a versatile scaffold that can be further modified to generate a diverse range of complex molecules with potential biological activities.

Regioselective Functionalization

Controlling the position of functional group introduction on the this compound ring is crucial for developing targeted molecules. Nickel-catalyzed dearomative arylboration of indoles has been shown to be a regioselective method for producing C2- and C3-borylated indolines. nih.gov Specifically, N-Boc-5-fluoroindole can be converted to the corresponding C2-borylated indoline in good yield and with high regioselectivity. nih.gov The choice of the N-protecting group on the indole can influence the regioselectivity, with N-Boc directing borylation to the C2 position and N-Piv directing to the C3 position. nih.gov

Furthermore, the regioselective functionalization of 2,3-disubstituted indoles at the C6 position has been accomplished. The reaction of 2,3-dimethyl-5-fluoroindole with an azadiene catalyzed by a chiral phosphoric acid resulted in the C6-functionalized product in 98% yield and 93% enantiomeric excess. dicp.ac.cn

Reaction TypeSubstrateReagent/CatalystProductYieldRegioselectivityReference
ArylborationN-Boc-5-fluoroindoleArylboronic ester / Ni catalystC2-borylated indolineGoodHigh nih.gov
C6 Functionalization2,3-dimethyl-5-fluoroindoleAzadiene / Chiral phosphoric acidC6-functionalized indole98%High dicp.ac.cn

Synthesis of Complex this compound-Containing Heterocycles (e.g., Triazoles, Quinazolinones)

The this compound scaffold serves as a building block for the synthesis of more complex heterocyclic systems.

Triazoles: As previously mentioned, the CuAAC reaction is a primary method for synthesizing this compound-containing triazoles. researchgate.net This "click chemistry" approach allows for the efficient coupling of this compound derivatives bearing an azide (B81097) or alkyne group with a corresponding reaction partner. For example, 5-fluoro-1H-indole-2,3-dione can be N-propargylated and then subjected to a 1,3-dipolar cycloaddition with in situ generated benzyl (B1604629) azides to form indole-triazole derivatives. researchgate.net

Quinazolinones: Quinazolinone-based 5-fluoroindole hybrids have been synthesized and evaluated for their biological activities. nih.gov One synthetic approach involves the reaction of 5-fluoroindole with isatin (B1672199) derivatives. researchgate.net While specific yields for the 5-fluoroindole derivatives were not detailed, the general methodology provides a pathway to these complex heterocyclic structures.

Advanced Spectroscopic and Analytical Characterization of 5 Fluoroindoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 5-fluoroindoline compounds, providing detailed information about the atomic connectivity and chemical environment within the molecule.

¹H and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for elucidating the structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another.

In a typical ¹H NMR spectrum of this compound, recorded in dimethylsulfoxide-d6 (DMSO-d6), the protons on the saturated portion of the five-membered ring appear as distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (CH₂) typically resonate around 3.38 ppm, while the other methylene protons (CH₂) appear at approximately 2.87 ppm. ambeed.com The aromatic protons show characteristic splitting patterns influenced by the fluorine atom. For instance, signals can be observed around 6.86 ppm (multiplet), 6.68 ppm (doublet of triplets), and 6.42 ppm (doublet of doublets). ambeed.com The N-H proton of the indoline (B122111) ring gives rise to a broad singlet at approximately 5.32 ppm. ambeed.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives.
CompoundTechniqueSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
This compound¹H NMRDMSO-d66.86 (m, 1H, ArH), 6.68 (dt, 1H, ArH), 6.42 (dd, 1H, ArH), 5.32 (br s, 1H, NH), 3.38 (m, 2H, N-CH₂), 2.87 (t, 2H, C-CH₂) ambeed.com
1,1′-(Butane-1,4-diyl)bis(this compound-2,3-dione)¹³C NMRDMSO-d6183.27 (C=O), 160.12 (d, J = 242.0 Hz, C-F), 158.67, 147.32, 124.56 (d, J = 24.0 Hz), 118.90 (d, J = 7.2 Hz), 112.67 (d, J = 7.6 Hz), 112.00 (d, J = 24.3 Hz), 24.44 (CH₂) nih.gov

¹⁹F NMR for Fluorine-Containing Indolines and Biotransformation Monitoring

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion. beilstein-journals.org In the context of this compound derivatives, the ¹⁹F chemical shift is highly sensitive to the local electronic environment.

For instance, the ¹⁹F NMR spectrum of 1,1′-(hexane-1,6-diyl)bis(this compound-2,3-dione) in DMSO-d6 shows a multiplet in the range of -120.35 to -120.40 ppm. nih.gov The parent compound, 5-fluoroindole (B109304), a common precursor, displays a ¹⁹F signal near -126 ppm. biorxiv.orgresearchgate.net This difference highlights the sensitivity of the fluorine nucleus's chemical shift to the oxidation state of the heterocyclic ring (indoline vs. indole) and the nature of substituents.

A significant application of ¹⁹F NMR is in monitoring biotransformations. nih.gov Because naturally occurring organofluorine compounds are rare, ¹⁹F NMR provides a clear window to observe the metabolic fate of fluorinated molecules in complex biological media, often without the need for extensive purification. beilstein-journals.org For example, 5-fluoroindole is used as a metabolic precursor in the biosynthesis of 5-fluorotryptophan (B555192) in organisms like Escherichia coli. ossila.com ¹⁹F NMR can be used to directly monitor the disappearance of the 5-fluoroindole signal and the appearance of the 5-fluorotryptophan signal in the culture, providing real-time kinetic and mechanistic information about the enzymatic processes involved. ossila.comrsc.org This technique is non-invasive and highly specific, making it an invaluable tool for studying drug metabolism and enzyme mechanisms. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of this compound compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), typically using techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. This is crucial for confirming the identity of newly synthesized this compound derivatives and distinguishing between compounds with the same nominal mass.

For example, the HRMS (ESI) analysis of 1,1′-(butane-1,4-diyl)bis(this compound-2,3-dione) showed an experimental [M+H]⁺ ion at m/z 385.0996, which is in excellent agreement with the calculated value of 385.0994 for the formula C₂₀H₁₅F₂N₂O₄. nih.gov Similarly, for 1,1′-(decane-1,10-diyl)bis(this compound-2,3-dione), the experimental mass was 469.1931 ([M+H]⁺), matching the calculated mass of 469.1933 for C₂₆H₂₇F₂N₂O₄. nih.gov These precise measurements provide definitive confirmation of the compounds' elemental composition.

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic bands for the N-H group, aromatic C-H bonds, aliphatic C-H bonds, aromatic C=C bonds, and the C-F bond. While a spectrum for the parent this compound is not readily published, data from its precursor, 5-fluoroindole, is informative. nih.gov A specification sheet for 5-fluoroindole confirms its identity via IR spectroscopy, and spectra are available in databases. thermofisher.comvwr.com For 5-fluoro-1-(phenylsulfonyl)indole, characteristic IR bands (in KBr) are observed at 3170, 1590, 1460, 1210, and 1090 cm⁻¹. researchgate.net For this compound, one would expect to see:

N-H stretch: A band in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

C-N stretch: Typically found in the 1200-1350 cm⁻¹ range.

C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region, which is characteristic of organofluorine compounds.

Table 2: Characteristic IR Absorption Bands for a 5-Fluoroindole Derivative.
CompoundTechniqueCharacteristic Absorption Bands (cm⁻¹)Reference
5-Fluoro-1-(phenylsulfonyl)indoleKBr3170, 3100, 1590, 1460, 1440, 1360, 1340, 1210, 1180, 1090, 980, 840, 800, 790, 740, 700 researchgate.net

Chromatographic Separation and Purity Assessment

The analysis and purification of this compound and its derivatives rely on advanced chromatographic techniques. These methods are essential for assessing the purity of synthesized compounds, isolating specific products, and resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound compounds. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. An analytical method for 5-fluoroindole (5-FI) was developed using HPLC to quantify the compound in solution and assess its stability over time. acs.org This study revealed that the compound had limited stability under the tested conditions over a 48-hour period. acs.org

The development of a robust HPLC method involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detector wavelength. For the parent compound, indoline, a successful method was developed using a reversed-phase C18 column with an isocratic mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid (TFA). cetjournal.it For fluorinated heterocyclic compounds like 5-fluorouracil, typical mobile phases consist of acetonitrile/water or methanol/water mixtures, with detection commonly performed using UV or fluorescence detectors. nih.govprimescholars.comscielo.br In the analysis of a 5-fluoroindole derivative, a gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, was utilized with mass spectrometric detection (LC-MS). google.com

The following table summarizes typical conditions used for the HPLC analysis of indoline and related fluorinated compounds.

ParameterTypical ConditionsSource(s)
Column Reversed-Phase C18 cetjournal.itnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers (e.g., 0.1% TFA, 0.1% Formic Acid) cetjournal.itprimescholars.comgoogle.com
Elution Mode Isocratic or Gradient cetjournal.itgoogle.com
Flow Rate 0.6 - 1.0 mL/min cetjournal.itnih.gov
Detection UV (e.g., 250-280 nm) or Fluorescence cetjournal.itnih.gov
Purity Assessment Purity of related fluorinated compounds can be assessed at ≥98% by HPLC. sigmaaldrich.comsigmaaldrich.com

Chiral Chromatography for Enantiomeric Resolution

When this compound is substituted to create a chiral center, the resulting racemic mixture contains two enantiomers. Chiral chromatography is the primary method used to separate, or resolve, these enantiomers. libretexts.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. libretexts.org

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For instance, Chiralpak® IA and IB columns are noted as suitable for resolving enantiomers of 5-fluoroindole derivatives.

A detailed study on the enantioseparation of fluorinated tryptophan analogs, including 5-fluorotryptophan, utilized macrocyclic glycopeptide-based CSPs (Teicoplanin and Vancomycin) on core-shell particles. mdpi.com The study investigated the effects of different mobile phases, such as water/methanol (H₂O/MeOH) and water/acetonitrile (H₂O/MeCN), on the separation parameters. mdpi.com The efficiency of the separation is quantified by the retention factor (k), selectivity (α), and resolution (Rₛ). mdpi.com

The table below presents research findings on the chiral separation of 5-fluorotryptophan, a closely related analog.

AnalyteChiral Stationary Phase (CSP)Mobile Phase (v/v)k₁¹α²Rₛ³Source
5-FluorotryptophanTeicoplanin-based (T-3.0)H₂O/MeOH (30/70) + 0.1% AcOH1.131.151.63 mdpi.com
5-FluorotryptophanTeicoplanin-based (T-3.0)H₂O/MeCN (45/55) + 0.1% AcOH1.151.121.40 mdpi.com
5-FluorotryptophanVancomycin-based (TAG-3.0)H₂O/MeOH (30/70) + 0.1% AcOH1.051.141.48 mdpi.com
5-FluorotryptophanVancomycin-based (TAG-3.0)H₂O/MeCN (45/55) + 0.1% AcOH1.061.131.34 mdpi.com
¹k₁ = retention factor of the first eluted enantiomer
²α = selectivity factor
³Rₛ = resolution factor

Advanced Optical Spectroscopic Methods in this compound Research

Advanced spectroscopic techniques are invaluable for probing the electronic structure, photophysical properties, and molecular dynamics of this compound and its analogs. These methods provide deep insights into how the fluorine substituent influences the molecule's behavior upon interaction with light.

Fluorescence Spectroscopies

Fluorescence spectroscopy is a highly sensitive method used to study the excited states of molecules. For indole (B1671886) derivatives, fluorescence originates from two close-lying excited singlet states, designated Lₐ and Lₑ. The position of the fluorine atom on the indole ring significantly influences the character of the lowest excited state (S₁) from which fluorescence occurs. researchgate.net

Research has shown that for 5-fluoroindole, the lowest excited singlet state is the ¹Lₑ state. researchgate.netresearchgate.netresearchgate.net This is a key finding, as it contrasts with other substituted indoles, such as 5-cyanoindole, where the S₁ state is determined to be of ¹Lₐ character. researchgate.net The substitution at the 5-position also affects the fluorescence intensity; for example, 5-fluoroindole has a fluorescence intensity approximately 100 times greater than its isomer, 4-fluoroindole (B1304775), in an alcoholic medium. researchgate.net

Furthermore, the 5-fluoro substitution has a profound effect on the fluorescence decay dynamics. It increases the ionization potential of the indole ring, which in turn suppresses electron transfer quenching pathways. acs.orgebi.ac.uk This leads to a longer average fluorescence lifetime and a more homogeneous, monoexponential decay, a feature that is particularly useful when 5-fluorotryptophan is incorporated into proteins as a fluorescent probe. acs.orgebi.ac.uk

The table below summarizes key photophysical properties of 5-fluoroindole.

PropertyObservation for 5-Fluoroindole/DerivativeSignificanceSource(s)
Lowest Excited State (S₁) Determined to be the ¹Lₑ state.The position of the substituent dictates the nature of the fluorescent state. researchgate.netresearchgate.netresearchgate.net
Relative Fluorescence Intensity ~100x greater than 4-fluoroindole in alcohol.Demonstrates strong positional dependence of photophysical properties. researchgate.net
Fluorescence Decay Exhibits more homogeneous, monoexponential decay compared to tryptophan.Fluorine substitution suppresses electron transfer quenching, making it a more reliable fluorescent probe. acs.orgebi.ac.uk
Light Emission Polymers of 5-fluoroindole show blue light emission.Suggests potential applications in organic light-emitting diodes (OLEDs). ossila.com

Transient Spectroscopies

Transient spectroscopic methods are employed to study short-lived states and dynamic processes that occur on fast timescales, such as picoseconds to microseconds. A notable application in the study of 5-fluoroindole involves the use of ligand-detected Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹⁹F transverse spin-relaxation measurements. nih.govacs.org This advanced technique allows for the characterization of weak and transient interactions between a small molecule and a protein. biorxiv.org

In one study, this method was used to investigate the interaction of 5-fluoroindole with an intrinsically disordered protein. nih.govacs.orgbiorxiv.org The experiments are sensitive to the change in the rotational motion of the small molecule as it transitions between a free state in solution and a transiently bound state on the protein surface. nih.gov By measuring the spin relaxation rates, researchers were able to determine the rotational correlation times (τc) for 5-fluoroindole in both its free and bound states, providing quantitative insight into the dynamics of this transient interaction. nih.govacs.org

The results from this transient spectroscopic study are presented in the table below.

State of 5-FluoroindoleSpectroscopic ParameterMeasured Value (ps)Source(s)
Free in solution Rotational Correlation Time (τc)27.0 ± 1.3 nih.gov
Bound to protein Rotational Correlation Time (τc)46 ± 10 nih.gov

These findings demonstrate that even when bound, 5-fluoroindole remains highly dynamic, a characteristic feature of interactions with disordered proteins. nih.govbiorxiv.org This use of transient spectroscopy provides a powerful tool for detecting and characterizing molecular interactions that are often difficult to observe with other methods. biorxiv.org

Medicinal Chemistry and Pharmacological Investigations of 5 Fluoroindoline Scaffolds

5-Fluoroindoline as a Core Structure in Drug Discovery

The this compound scaffold, a fluorinated derivative of indoline (B122111), has garnered significant attention in medicinal chemistry. ontosight.ainetascientific.com Its unique physicochemical properties, conferred by the fluorine atom, make it a valuable building block in the design and synthesis of novel therapeutic agents. chemimpex.com The incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity to biological targets. chemimpex.comsolubilityofthings.com

This compound and its precursor, 5-fluoroindole (B109304), are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. netascientific.comchemimpex.com These scaffolds are utilized in the development of treatments for various conditions, including neurological disorders and cancer. chemimpex.com The presence of the fluorine atom at the 5-position can block potential sites of metabolic oxidation, leading to improved pharmacokinetic profiles compared to their non-fluorinated counterparts. vulcanchem.com

Researchers utilize 5-fluoroindole as a precursor to create more complex molecules with potential therapeutic applications. netascientific.com For instance, it serves as a starting material for the synthesis of compounds targeting enzymes and receptors involved in disease pathways. researchgate.netresearchgate.net The versatility of the this compound core allows for the introduction of various substituents, enabling the exploration of diverse chemical space in drug discovery programs. researchgate.net

The synthesis of labeled compounds, such as 5-fluoroindole-5-¹³C, highlights its importance as a research tool for studying biological systems. diva-portal.org This labeled precursor can be used to produce ¹⁹F–¹³C labeled proteins, which are valuable for structural biology studies using nuclear magnetic resonance (NMR) spectroscopy. diva-portal.org

The design and synthesis of bioactive this compound analogs have been a focal point of numerous research endeavors. researchgate.netresearchgate.net Scientists have developed various synthetic strategies to create libraries of this compound derivatives for biological screening. mdpi.comfrontiersin.org These efforts have led to the discovery of compounds with a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai

One approach involves the modification of the this compound core with different functional groups to optimize biological activity. For example, a series of 3-(aminoalkyl)-5-fluoroindole analogues were designed and synthesized as potential inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. researchgate.net Another study focused on the synthesis of 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors for the management of diabetes. frontiersin.org

The synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacophores, such as triazoles, has also been explored. researchgate.netresearchgate.net These hybrid compounds have demonstrated promising antimicrobial and antifungal activities. researchgate.net The rationale behind this approach is to combine the favorable properties of the this compound moiety with the known biological activities of other heterocyclic systems to create novel therapeutic agents with enhanced efficacy.

Role as a Pharmaceutical Intermediate and Building Block

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.edu For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective biological effects. vulcanchem.com

The nature and position of substituents on the this compound scaffold have a profound impact on biological activity. rsc.org For instance, in a series of antitubercular agents, the introduction of electron-withdrawing or electron-donating groups at the 5-position of the indole (B1671886) nucleus, other than fluorine, led to a loss of activity. acs.org A comparison between 5-fluoroindole, 5-chloroindole, and 5-bromoindole (B119039) suggested that an increase in the size of the halogen atom was detrimental to antimycobacterial activity, indicating that steric factors may play a significant role in target binding. acs.org

In the context of myeloperoxidase inhibitors, the length of the aminoalkyl side chain at the 3-position of 5-fluoroindole was found to be a critical determinant of potency. researchgate.net The most potent inhibitors were those with a 4- or 5-carbon aminoalkyl chain and an unsubstituted amino group. researchgate.net

For a series of compounds targeting Trypanosoma brucei, the causative agent of African sleeping sickness, SAR studies revealed that while fluorine at the 5-position was well-tolerated and offered a slight improvement in metabolic stability, bulkier substituents at this position, such as phenyl or pyridyl groups, resulted in reduced potency. vulcanchem.com Furthermore, methyl esters were found to enhance metabolic stability compared to their ethyl counterparts. vulcanchem.com

The position of the fluorine atom on the indoline or indole ring is a key factor influencing biological activity. rsc.orgacs.org Studies on fluoroindole derivatives as antimycobacterial agents demonstrated that moving the fluorine atom from the 5-position to the 4-, 6-, or 7-positions significantly decreased inhibitory capacity. acs.org Specifically, 4-fluoroindole (B1304775) was about four times less active than 5-fluoroindole, while 6-fluoroindole (B127801) and 7-fluoroindole (B1333265) were over 15 and 31 times less active, respectively. acs.org

In a series of N-cyclobutyl indole-3-carbonitrile derivatives evaluated for their inhibition of the Hepatitis C virus (HCV) replicon, 5-fluoroindoles generally exhibited better activity than their 4-fluoroindole analogs. rsc.org For example, one 5-fluoroindole derivative was 22-fold more active than its corresponding 4-fluoroindole isomer. rsc.org These findings underscore the critical role of the fluorine atom's position in defining the pharmacological profile of these compounds.

Influence of Substituent Effects on Biological Activity

Mechanistic Insights into this compound Biological Action

Understanding the mechanism of action of this compound derivatives is essential for their development as therapeutic agents. Research in this area has focused on identifying the specific molecular targets and cellular pathways modulated by these compounds.

For example, the antimycobacterial activity of 5-fluoroindole is proposed to stem from its conversion to 5-fluorotryptophan (B555192), which can then be incorporated into proteins, disrupting their function. acs.orgnih.gov Studies have identified tryptophan synthase as a potential biological target for these compounds. acs.org

In the case of 3-(aminoalkyl)-5-fluoroindole derivatives as myeloperoxidase (MPO) inhibitors, it is believed that these compounds interact with the active site of the enzyme. researchgate.net The mechanism of inhibition is thought to involve interactions with the redox intermediates of MPO. researchgate.net

Derivatives of this compound have also been investigated as inhibitors of other enzymes, such as α-glucosidase. frontiersin.org Molecular docking studies have been employed to visualize the binding interactions between these inhibitors and the enzyme's active site, providing a rationale for their inhibitory activity. frontiersin.org Additionally, some this compound derivatives have been shown to interact with DNA and inhibit kinases, highlighting the diverse mechanisms through which these compounds can exert their biological effects.

Molecular Targets and Binding Interactions

The this compound scaffold and its derivatives have been shown to interact with a diverse array of molecular targets, a testament to their versatility in drug discovery. The fluorine atom often plays a crucial role in enhancing binding affinity and modulating the nature of these interactions.

One notable example is the interaction of 5-fluoroindole with the intrinsically disordered non-structural protein 5A (NS5A) from the hepatitis C virus. Using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a sensitive method for detecting such interactions, researchers determined a binding affinity (Kd) of 260 ± 110 μM. biorxiv.org This demonstrates that even without a well-defined binding pocket, as is characteristic of disordered proteins, the 5-fluoroindole moiety can form meaningful interactions. biorxiv.org Further antiviral research has identified N-(heteroaryl) 5-fluoroindole-3-carbonitrile derivatives as potent inhibitors of the HCV replicon, targeting the NS4B protein with high efficacy. rsc.org

In the realm of enzymology, 5-fluoroindole has been observed to bind to a redesigned β-glycosidase enzyme, where it occupies the same binding site as the natural ligand, indole. nih.gov Derivatives such as 5-fluoroindole-2-carboxylic acid act as antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential in modulating neurotransmission. nih.gov Furthermore, the this compound-2,3-dione (5-fluoroisatin) scaffold is central to dimeric inhibitors that target the Parkinson's disease-associated protein DJ-1 by binding covalently to its Cys106 residue. In these inhibitors, the fluorine atom can form stabilizing interactions with nearby amino acids like Arg28 and Pro184. nih.gov

The scaffold's utility extends to antibacterial research, where indole derivatives are known inhibitors of bacterial DNA gyrase. researchgate.net Specifically, 5-fluoroindole has been proposed to inhibit the growth of Mycobacterium tuberculosis by acting as a substrate for tryptophan synthase, leading to the production of inhibitory 5-fluorotryptophan. acs.orgdrugbank.com

Table 1: Selected Molecular Targets of this compound Derivatives

Derivative Class Molecular Target Biological Context Reference(s)
5-Fluoroindole Non-structural protein 5A (NS5A) Hepatitis C Virus biorxiv.org
5-Fluoroindole-3-carbonitriles Non-structural protein 4B (NS4B) Hepatitis C Virus rsc.org
5-Fluoroindole-2-carboxylic acid NMDA Receptor (Glycine Site) Neurotransmission nih.gov
This compound-2,3-dione Protein DJ-1 Parkinson's Disease nih.gov
5-Fluoroindole Tryptophan Synthase Mycobacterium tuberculosis acs.orgdrugbank.com
5-Fluoroindole Derivatives DNA Gyrase Antibacterial researchgate.net
This compound-2,3-dione (Isatin) Various Kinases (e.g., in Sunitinib) Cancer researchgate.net

Cellular Pathway Modulation

Beyond direct binding to protein targets, this compound derivatives can modulate complex cellular pathways. For instance, 5-Fluoro-1H-indol-3-YL acetate (B1210297) has been suggested to induce apoptosis by interfering with signaling pathways that regulate the cell cycle.

The mechanism of action for 5-fluoroindole against Mycobacterium tuberculosis provides a clear example of pathway interference. It is proposed that the compound is converted into 5-fluorotryptophan, which then inhibits mycobacterial growth. acs.org This suggests that the compound does not share resistance mechanisms with many existing antibiotics, indicating it acts on a different biochemical pathway. acs.org In plant biology, 5-fluoroindole is recognized as a precursor to a toxic tryptophan derivative. This property has been exploited in genetic screens to identify key enzymes, such as CYP79B2/B3, which are involved in the auxin and indole glucosinolate biosynthetic pathways. frontiersin.org This demonstrates the ability of the 5-fluoroindole scaffold to be processed by and subsequently influence metabolic pathways.

The well-known cancer therapeutic, Sunitinib, is derived from a 5-fluoroisatin (B27256) scaffold and functions through targeted therapy, implying direct modulation of specific cellular signaling pathways critical for cancer cell proliferation and survival. researchgate.net

Impact of Fluorine Substitution on Pharmacological Profiles

The substitution of a hydrogen atom with fluorine at the 5-position of the indoline ring has profound and generally beneficial effects on the molecule's pharmacological properties. This strategic fluorination is a key reason for the scaffold's prevalence in medicinal chemistry. tandfonline.comnumberanalytics.com

Bioavailability and Metabolic Stability Considerations

Studies on specific this compound derivatives have substantiated these principles. 5-fluoroindole demonstrated high metabolic stability in rat liver microsomes, with a low intrinsic clearance rate of 9.0 mL/min/kg. acs.org In another study, the strategic placement of fluorine on indoline derivatives was shown to successfully block potential "metabolic hot spots," although the position is critical, as incorrect placement can sometimes be detrimental to stability. acs.org The enhanced stability and increased lipophilicity associated with fluorination contribute to better membrane permeation and absorption. tandfonline.comresearchgate.net For example, pharmacokinetic analysis of ethyl 6-fluoro-1H-indole-2-carboxylate revealed a favorable bioavailability score of 0.55. researchgate.net

Table 2: Metabolic Properties of a 5-Fluoroindole Compound

Compound Property Value Assay System Reference
5-Fluoroindole Intrinsic Clearance 9.0 mL/min/kg Rat Liver Microsomes acs.org
5-Fluoroindole Permeability High (2.4 x 10⁻⁶ cm/s) PAMPA acs.org

Enhanced Binding Affinities and Potency

The introduction of fluorine can significantly enhance the binding affinity and potency of a drug candidate. researchgate.nettandfonline.com The high electronegativity of fluorine can alter the electronic distribution of the indoline ring, leading to more favorable interactions—such as hydrogen bonds or dipole interactions—with the target protein.

The importance of the fluorine atom's position and identity is critical. In studies against M. tuberculosis, 5-fluoroindole was found to be substantially more potent than its 4-, 6-, or 7-fluoroindole isomers. acs.org Furthermore, replacing the 5-fluoro substituent with a larger halogen like chlorine or bromine resulted in a dramatic loss of activity, suggesting that the unique combination of size and electronegativity of fluorine is optimal for the interaction. acs.org

In the case of the dimeric DJ-1 inhibitors, the fluorine atom was shown to be beneficial for stabilizing the ligand-protein complex through specific interactions with amino acid residues. nih.gov Similarly, when used to rescue the activity of a mutated β-glycosidase enzyme, 5-fluoroindole was more effective than the non-fluorinated parent compound, indole. nih.gov The potency of 5-fluoroindole derivatives is evident in the antiviral field, where certain compounds exhibit EC₅₀ values in the low nanomolar range. rsc.org

**Table 3: Impact of Fluoro-Substitution on Potency against *M. tuberculosis***

Compound Position of Fluorine MIC (μM) Relative Activity Reference
5-Fluoroindole 5 4.7 High acs.org
4-Fluoroindole 4 18.5 ~4-fold less active acs.org
6-Fluoroindole 6 74.0 >15-fold less active acs.org
7-Fluoroindole 7 148.0 >31-fold less active acs.org

Pharmacophore Modeling and Lead Optimization Strategies

The this compound scaffold is frequently utilized in pharmacophore modeling and lead optimization. A pharmacophore defines the essential spatial arrangement of molecular features necessary for biological activity. dergipark.org.tr For a series of lipid-lowering agents based on the 5-fluoroindole core, a general pharmacophore was identified, consisting of the hydrogen-bond-donating indole, a carboxamide linker, and a lipophilic region. tandfonline.com

Lead optimization often involves modifying a known active scaffold to improve its properties. The substitution of a metabolically labile hydroxyl group with a fluorine atom on an indole derivative is a classic lead optimization strategy to circumvent metabolic issues like glucuronidation and improve oxidative stability. chimia.ch

Computational Approaches in Ligand Design

Computational methods are integral to designing and optimizing ligands based on the this compound scaffold. Techniques like molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations are used to predict and rationalize the biological activity of these compounds. researchgate.netresearchgate.net

Molecular docking studies have been used to visualize how 5-fluoroindole derivatives bind to their targets. For instance, docking revealed that ethyl 6-fluoro-1H-indole-2-carboxylate forms key hydrogen bonds and hydrophobic interactions within the active sites of COX-1 and COX-2 enzymes, explaining its inhibitory activity. researchgate.net Similarly, docking and DFT studies were used to support the observed antimicrobial activity of novel 5-fluoroisatin-triazole hybrids. researchgate.netresearchgate.net These computational approaches allow medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources in the drug discovery process. dergipark.org.tr The deliberate introduction of fluorine to block predicted metabolic hot spots is another prime example of a computationally guided ligand design strategy. acs.org

Strategies for Improving Therapeutic Efficacy

The development of this compound and its related indole scaffolds into viable therapeutic agents is a focal point of medicinal chemistry. Researchers employ various strategies to enhance the efficacy of these compounds, primarily by modifying their structure to optimize interactions with biological targets, improve pharmacokinetic properties, and increase potency. These strategies often involve systematic alterations to the core scaffold and its substituents, guided by structure-activity relationship (SAR) studies and computational modeling.

One of the key advantages of the 5-fluoroindole scaffold is the presence of the fluorine atom, which can significantly enhance metabolic stability and bioavailability compared to non-fluorinated counterparts. chemimpex.com The inclusion of fluorine often leads to improved pharmacological profiles by altering the molecule's electronic properties, lipophilicity, and binding affinity for target proteins. nih.govsolubilityofthings.com

Structural Modifications for Enhanced Potency

Several key strategies have been identified to improve the therapeutic efficacy of this compound-based compounds. These include the modification of side chains, strategic halogen placement, and the introduction of various functional groups to enhance target binding and cellular activity.

A prominent area of investigation involves the development of 3-(aminoalkyl)-5-fluoroindole analogues as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. ulb.ac.beacs.org Research has shown that the therapeutic efficacy of these inhibitors is highly dependent on the structure of the aminoalkyl side chain at the C3 position of the indole ring. researchgate.net

Side Chain Length and Substitution: The length of the alkyl chain is a critical determinant of inhibitory potency. Studies on a series of 3-(aminoalkyl)-5-fluoroindole analogues revealed that compounds with a 4- or 5-carbon aminoalkyl side chain were the most potent MPO inhibitors. ulb.ac.beacs.orgresearchgate.net Furthermore, leaving the terminal amino group unsubstituted was found to be crucial for maximizing activity. ulb.ac.be The modulation of the side chain length directly impacts how the molecule fits into the active site of the MPO enzyme. For instance, compound 41 , with a 5-carbon chain, was identified as the most effective inhibitor of MPO-mediated taurine (B1682933) chlorination. ulb.ac.be

Table 1: Effect of Aminoalkyl Side Chain Length on MPO Inhibition by 3-(aminoalkyl)-5-fluoroindole Analogues. ulb.ac.be
CompoundSide Chain Length (No. of Carbons)IC₅₀ for MPO-mediated Taurine Chlorination (µM)IC₅₀ for LDL Oxidation (µM)
61>100Weak inhibitor
4 (5-fluorotryptamine)21.5Less potent
1531.2Good activity
3440.40.08
4150.080.05

Positional Isomerism and Lipophilicity: The position of the fluorine atom on the indole ring is another critical factor. Structure-activity relationship studies have revealed that 5-fluoroindoles often exhibit superior activity compared to their 4-fluoroindole isomers. nih.gov For example, in a series of compounds evaluated for antiviral activity, the 5-fluoroindole derivative 25b was 22-fold more potent than its 4-fluoro counterpart, 25j . nih.gov This highlights the strategic importance of the fluorine atom's placement for optimal target interaction. Additionally, increasing the lipophilicity of the molecule by adding groups like a methyl group can significantly enhance inhibitory potency. nih.gov

Table 2: Comparison of 5-Fluoroindole and 4-Fluoroindole Analogues. nih.gov
CompoundFluorine PositionEC₅₀ (nM)
25a5-Fluoro7
25i4-Fluoro18
25b5-Fluoro7
25j4-Fluoro153

Improving Cellular Activity and Selectivity

Beyond enhancing raw potency, a key goal is to improve a compound's performance in a cellular context and its selectivity for the intended target.

Table 3: Comparison of 5-Bromoindole and 5-Fluoroindole Analogues as IDO1 Inhibitors. nih.gov
CompoundScaffoldIDO1 IC₅₀ (nM)IDO1 EC₅₀ (nM)
10e5-Bromoindole37.9>1000
10m5-Fluoroindole33.8260

Hybrid Molecules and Linker Modification: Creating hybrid molecules by linking the 5-fluoroindole scaffold to other pharmacologically active moieties is another effective approach. For instance, a series of 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides were synthesized and evaluated for lipid-lowering activity. tandfonline.com The results indicated that the presence of the 5-fluoroindole ring, a carboxamide linker, and a lipophilic anthraquinone (B42736) moiety were all essential for activity. tandfonline.com Furthermore, modifying the linker length provided another avenue for optimization; a compound with a more extended carboxamide linkage showed enhanced pharmacological activity, likely due to better fitting with its biological target. tandfonline.com Similarly, 5-fluoroindole-thiosemicarbazide derivatives have shown significant antiviral activities against Coxsackie B4 virus, with potency varying based on the specific derivative. nih.gov

These examples underscore a central theme in the medicinal chemistry of this compound scaffolds: rational, structure-based design is paramount for improving therapeutic efficacy. By strategically modifying side chains, optimizing halogen placement, and creating novel hybrid structures, researchers can fine-tune the pharmacological properties of these compounds to develop more potent and selective therapeutic agents.

Biological Activities and Therapeutic Potential of 5 Fluoroindoline Derivatives

Anticancer Activity Research

The quest for more effective and targeted cancer therapies has driven the exploration of diverse chemical scaffolds, with indole (B1671886) derivatives being a particularly fruitful area of investigation. nih.gov The introduction of a fluorine atom at the 5-position of the indoline (B122111) ring has been shown to modulate the anticancer properties of these compounds, leading to the identification of potent inhibitors of key oncogenic pathways and cytotoxic agents against various cancer cell lines.

Inhibition of Tyrosine Kinases

Tyrosine kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. researchgate.netrsc.org Several 5-fluoroindoline derivatives have demonstrated significant inhibitory activity against various tyrosine kinases.

Notably, a series of fluorinated bis-indole derivatives were evaluated for their ability to inhibit Fms-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR) kinase, both of which are implicated in acute myeloid leukemia (AML). rsc.org Within this series, compounds 33g and 33h were identified as potent FLT3 inhibitors with IC₅₀ values of 0.34 and 0.17 μM, respectively. rsc.org Conversely, compounds 33c and 33k displayed the strongest inhibitory activity against PDGFR, with IC₅₀ values of 0.4 and 0.5 μM, respectively. rsc.org Structure-activity relationship (SAR) studies revealed that the substitution at the 5-position of the indole ring plays a crucial role in determining the inhibitory potency. rsc.org

Another study focused on 6-fluoroindazole derivatives bearing a dihydropyridine (B1217469) moiety, which exhibited potent in vitro inhibitory activity against the c-Met tyrosine kinase, with IC₅₀ values ranging from 14 to 20 nM. rsc.org Furthermore, a fluorinated pyrimido[1,2-b]indazole derivative, compound 49 , demonstrated potent inhibition of the PI3K/Akt signaling pathway, a critical downstream effector of many tyrosine kinase receptors, with an IC₅₀ value of 0.093 μM. rsc.org

CompoundTarget KinaseIC₅₀ (μM)
33g FLT30.34 rsc.org
33h FLT30.17 rsc.org
33c PDGFR0.4 rsc.org
33k PDGFR0.5 rsc.org
49 PI3K/Akt0.093 rsc.org
6-Fluoroindazole derivatives c-Met0.014–0.020 rsc.org

Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated across a broad spectrum of human cancer cell lines, revealing promising and sometimes selective activity.

For instance, thiazole-based 5-fluoroindole (B109304) derivatives have been investigated for their in vitro anticancer effects. rsc.org Compound 31a showed selective cytotoxicity against HEK293T (human embryonic kidney) and HeLa (cervical cancer) cells, with IC₅₀ values of 12.10 and 3.41 μM, respectively, in the absence of fetal bovine serum. rsc.org The mechanism of action was determined to be the induction of apoptosis. rsc.org

In another study, fluorinated-indole derivatives were tested against prostate (PC3), lung (A549), and pancreatic (PaCa2) cancer cell lines. rsc.org Compound 34b emerged as a particularly potent and selective inhibitor of A549 cells, with an IC₅₀ value of 0.8 μM. rsc.org Furthermore, 5-fluoroindole derivatives linked to a chromene scaffold displayed promising cytotoxic activity against A549, PC-3, and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the range of 7.9–9.1 μM. rsc.org

The cytotoxicity of 5-fluoroindole-3-acetic acid has also been explored. nih.govresearchgate.net This compound, when activated by horseradish peroxidase, becomes a potent cytotoxin for various human and rodent tumor cell lines, including MCF7 breast and HT29 colon tumor cells. nih.govresearchgate.net The cytotoxicity is believed to stem from the formation of reactive intermediates that can interact with cellular nucleophiles like DNA. nih.gov

Compound/DerivativeCell Line(s)IC₅₀ (μM)
31a HeLa3.41 rsc.org
31a HEK293T12.10 rsc.org
34b A549 (Lung)0.8 rsc.org
Chromene derivatives (13a, 13b) A549, PC-3, MCF-77.9–9.1 rsc.org
20f MCF-7 (Breast)42.4 rsc.org
20f HepG2 (Liver)15.8 rsc.org

Role as Anticancer Immunomodulators

Emerging research indicates that this compound derivatives may also exert anticancer effects by modulating the immune system. Specifically, 5-fluoroindole has been identified as a reactant in the preparation of pyridyl-ethenyl-indoles that act as inhibitors of tryptophan dioxygenase (TDO). chemicalbook.com TDO is an enzyme involved in tryptophan metabolism, and its inhibition can enhance anti-tumor immune responses. This suggests a potential role for this compound derivatives as anticancer immunomodulators, a promising avenue for future cancer therapy research. chemicalbook.com

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The presence of the fluorine atom can enhance the antimicrobial spectrum and potency of the parent indole scaffold. ontosight.ai

Antibacterial Spectrum and Mechanisms

Derivatives of this compound have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

A study on 5-fluoroisatin-triazole derivatives revealed considerable antibacterial potency. researchgate.net Compounds 4b and 4c exhibited significant activity against Staphylococcus epidermidis and Bacillus subtilis with MIC values of 0.0075, 0.0075, 0.0082, and 0.0164 µmol/mL, respectively. researchgate.net Compound 7b was notably active against S. epidermidis, Escherichia coli, and Pseudomonas aeruginosa, each with an MIC of 0.0156 µmol/mL. researchgate.net

Furthermore, some halogenated indoles, including 5-fluoroindole, have been found to have a synergistic effect with aminoglycoside antibiotics, enhancing their efficacy against P. aeruginosa. nih.gov It has also been noted that 5-fluoroindole can inhibit the production of virulence factors in some bacteria, such as the extracellular protease in Serratia marcescens. frontiersin.org Research on vanillin-based pyridyl-benzylidene-5-fluoroindolins identified compounds 5b and 5d as having broad-spectrum antibacterial activity at low concentrations (MIC: 0.1–9.5 µg/mL) and acting via inhibition of DNA gyrase. researchgate.net

A significant finding is the activity of 5-fluoroindole against Mycobacterium tuberculosis. It has been shown to inhibit the growth of pan-sensitive and drug-resistant strains with a minimum inhibitory concentration (MIC) of 4.7 μM. acs.org This suggests that 5-fluoroindole may act through a different mechanism than existing tuberculosis drugs. acs.org

Compound/DerivativeBacterial Strain(s)MIC
4b S. epidermidis, B. subtilis0.0075, 0.0082 µmol/mL researchgate.net
4c S. epidermidis, B. subtilis0.0075, 0.0164 µmol/mL researchgate.net
7b S. epidermidis, E. coli, P. aeruginosa0.0156 µmol/mL researchgate.net
5-Fluoroindole Mycobacterium tuberculosis4.7 µM acs.org
5b, 5d (Vanillin-based) Gram-positive & Gram-negative bacteria0.1–9.5 µg/mL researchgate.net

Antifungal Potency Against Specific Strains

The antifungal potential of this compound derivatives has also been a subject of investigation, with promising results against various fungal pathogens.

In a study of 5-fluoroisatin-triazole derivatives, several compounds demonstrated notable antifungal activity. researchgate.net Compounds 4a , 4d , and 7c were more potent against Aspergillus niger (MIC: 0.0075, 0.0082, and 0.0092 µmol/mL, respectively) than the reference drug fluconazole (B54011) (MIC: 0.0102 µmol/mL). researchgate.net Additionally, compounds 4a , 4d , and 4e showed considerable activity against Candida albicans (MIC: 0.0075, 0.0082, and 0.0090 µmol/mL, respectively). researchgate.net

Another study on indolinedione-coumarin molecular hybrids found that compound K-1 was particularly effective against Penicillium sp. with a minimum inhibitory concentration of 30 μg/mL. acs.org Research on indole linked triazole derivatives also highlighted that the presence of a halogen, such as fluorine, at the 5-position of the indole ring contributed to the antifungal potency, particularly against Candida species. koreascience.kr Some of these derivatives showed higher activity against C. albicans than conventional antifungal drugs like amphotericin B and fluconazole. koreascience.kr

Compound/DerivativeFungal Strain(s)MIC
4a A. niger, C. albicans0.0075 µmol/mL researchgate.net
4d A. niger, C. albicans0.0082 µmol/mL researchgate.net
7c A. niger0.0092 µmol/mL researchgate.net
4e C. albicans0.0090 µmol/mL researchgate.net
K-1 Penicillium sp.30 μg/mL acs.org

Antiviral Activity Investigations

The antiviral potential of this compound and its derivatives has been a subject of significant research, with studies demonstrating their ability to inhibit the replication of various viruses.

Derivatives of 5-fluoroindole have been shown to be potent inhibitors of viral replication. nih.govmdpi.comnih.gov For instance, certain 5-fluoroindole-thiosemicarbazide derivatives have displayed significant inhibitory activity against Coxsackievirus B4 (CVB4) in both HeLa and Vero cell lines. nih.gov The mechanism of action often involves targeting key viral enzymes or processes essential for replication. mdpi.comnih.gov In the case of Human Immunodeficiency Virus (HIV-1), fluorinated indole-carboxamide derivatives have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte (CEM) cells at low concentrations. nih.gov The presence of the fluorine atom at the 5-position of the indole ring has been shown to significantly enhance the potency of these compounds against wild-type reverse transcriptase. rsc.org

The antiviral activity of this compound derivatives has been evaluated against a range of specific viral strains.

Coxsackievirus B4 (CVB4): 5-fluoroindole-thiosemicarbazide derivatives have shown notable activity against CVB4, with one derivative exhibiting an EC₅₀ value of 0.4 μg/mL in Vero cell lines. nih.gov

Hepatitis C Virus (HCV): N-cyclobutyl 5-fluoroindole-3-carbonitrile derivatives have demonstrated high potency against HCV replicon activity, with some compounds showing EC₅₀ values in the nanomolar range. rsc.org Structure-activity relationship (SAR) studies have indicated that 5-fluoroindoles generally exhibit better activity compared to their 4-fluoroindole (B1304775) counterparts. rsc.org

Human Immunodeficiency Virus (HIV-1): Fluorinated indole-carboxamide derivatives have proven to be highly potent against wild-type HIV-1, with EC₅₀ values as low as 2.5 nM. nih.gov The introduction of a fluorine atom at the 5-position of the indole ring can lead to a significant increase in antiviral potency. rsc.org

Influenza Virus: A derivative of 5-fluoroindole, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one, was identified as an inhibitor of influenza A/H1N1, A/H3N2, and B viruses. nih.gov This compound was found to suppress viral neuraminidase activity. nih.gov

Table 2: Antiviral Activity of this compound Derivatives Against Specific Viral Strains

Derivative Class Virus Cell Line Activity (EC₅₀) Reference
5-Fluoroindole-thiosemicarbazide Coxsackievirus B4 (CVB4) Vero 0.4 μg/mL nih.gov
N-cyclobutyl 5-fluoroindole-3-carbonitrile Hepatitis C Virus (HCV) Replicon Assay 4 nM rsc.org
Fluorinated indole-carboxamide HIV-1 WT CEM 2.5 nM nih.gov
Dihydrofuropyridinone Influenza A/H1N1, A/H3N2, B MDCK 17.4–21.1 μM nih.gov

Inhibition of Viral Replication

Neuropharmacological Applications

This compound derivatives have emerged as significant scaffolds in the development of agents targeting the central nervous system, particularly as modulators of key neurotransmitter systems.

Derivatives of 5-fluoroindole have been extensively investigated for their ability to modulate serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are crucial targets for the treatment of various neurological and psychiatric disorders. mdpi.com

Specifically, 3-(aminoalkyl)-5-fluoroindole derivatives have been synthesized and evaluated for their affinity for the serotonin transporter (SERT) and the 5-HT₁ₐ receptor. umons.ac.be Some of these compounds have shown potent activity at both targets, suggesting their potential as dual-action antidepressants. For example, derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been designed to incorporate pharmacophoric elements for the 5-HT₁ₐ receptor, resulting in analogs with affinity for both SERT and the 5-HT₁ₐ receptor. nih.gov

In the realm of dopamine receptors, certain 5-fluoroindole derivatives have been identified as potent and selective antagonists of the dopamine D₄ receptor. rsc.org Additionally, some 5-fluoroindol-2-carboxamide derivatives have been characterized as negative allosteric modulators of the dopamine D₂ receptor. rsc.org The substitution pattern on the indole ring, including the presence of a fluorine atom at the 5-position, significantly influences the binding affinity and selectivity for these receptors. nih.gov

5-Fluoroindole plays a role in the study of tryptophan metabolism and the synthesis of neurotransmitters like serotonin. diva-portal.org Tryptophan is an essential amino acid and a precursor for the biosynthesis of serotonin. diva-portal.org The introduction of a fluorine atom into the indole ring allows for the use of ¹⁹F NMR to monitor the metabolic fate of these compounds. ossila.com

Research has shown that 5-fluoroindole can be taken up by cells, such as those of E. coli, and converted into 5-fluorotryptophan (B555192). diva-portal.orgossila.com This fluorinated analog can then be incorporated into proteins, providing a valuable tool for studying protein structure and dynamics. diva-portal.org Furthermore, the ability of organisms like Chlamydia trachomatis to metabolize tryptophan and the inhibitory effects of tryptophan analogs like 5-fluorotryptophan on this process have been studied. nih.gov The regulation of tryptophan synthase gene expression by these analogs highlights the importance of this pathway for the survival of certain organisms. nih.gov The study of how 5-fluoroindole and its metabolites interact with the enzymes of the tryptophan biosynthesis pathway can provide insights into developing new therapeutic agents. acs.org

Table 3: Neuropharmacological Targets of this compound Derivatives

Derivative Class Target Activity Reference
3-(Aminoalkyl)-5-fluoroindoles Serotonin Transporter (SERT), 5-HT₁ₐ Receptor Dual inhibitors umons.ac.be
4-(5-Fluoro-1H-indol-3-yl)cyclohexylamines Serotonin Transporter (SERT), 5-HT₁ₐ Receptor Dual affinity nih.gov
Fluoroindole derivatives Dopamine D₄ Receptor Potent and selective antagonists rsc.org
5-Fluoroindol-2-carboxamides Dopamine D₂ Receptor Negative allosteric modulators rsc.org

Potential in Antidepressant and Antipsychotic Development

The strategic incorporation of a fluorine atom into the indoline structure has been a key focus in the development of novel antidepressant and antipsychotic agents. This modification can significantly alter the electronic properties and metabolic stability of the parent molecule, often leading to enhanced affinity and selectivity for specific neurotransmitter receptors implicated in mood and psychotic disorders.

Research has highlighted the potential of this compound derivatives as dual-acting ligands, targeting both the serotonin transporter (SERT) and the 5-HT1A receptor. This dual activity is a sought-after characteristic for next-generation antidepressants, aiming for a faster onset of action and improved efficacy. For instance, derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been synthesized and shown to exhibit affinity for both SERT and the 5-HT1A receptor. nih.gov Specifically, compounds that incorporate 1-(4-indolyl)piperazine and 2-(1H-indol-4-yloxy)ethylamine moieties have emerged as promising leads for further structure-activity relationship (SAR) studies. nih.gov The rationale behind this approach is that combining SERT inhibition with 5-HT1A partial agonism may lead to a more robust antidepressant effect than targeting either protein alone. nih.gov

In the realm of antipsychotics, the focus has been on modulating dopamine receptors, particularly the D2 subtype, alongside serotonin receptors. acs.org A series of 3-[[(4-aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles, including a 5-fluoroindole derivative, have been investigated as potential dopamine D2 partial agonists. acs.org Partial agonism at D2 receptors is a key mechanism of action for several atypical antipsychotics, as it is believed to stabilize dopaminergic transmission, reducing both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects. The 5-fluoroindole analog in this series demonstrated the ability to reverse the effects of a dopamine synthesis inhibitor, suggesting a significant interaction with dopamine autoreceptors. acs.org However, it also induced locomotor activity, indicating a potential stimulation of postsynaptic dopamine receptors, which underscores the delicate balance required in tuning the intrinsic activity of these compounds. acs.org

Furthermore, the affinity of this compound derivatives extends to other serotonin receptor subtypes, such as 5-HT2A and 5-HT7, which are also implicated in the pathophysiology of depression and psychosis. mdpi.comgoogle.com Ligands that antagonize the 5-HT2A receptor can be beneficial in treating depression, and this action is a feature of some atypical antipsychotics. mdpi.com The development of selective 5-HT1A receptor agonists based on an indolealkylpiperazine scaffold has also been pursued, with the 5-fluoroindole moiety being a key structural component in initial lead compounds. nih.gov

The following table summarizes the key receptor targets and potential therapeutic applications of some investigated this compound derivatives in the context of antidepressant and antipsychotic development.

Derivative ClassKey Receptor TargetsPotential Therapeutic Application
4-(5-fluoro-1H-indol-3-yl)cyclohexylaminesSerotonin Transporter (SERT), 5-HT1A ReceptorAntidepressant nih.gov
3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indolesDopamine D2 Receptor (Partial Agonist)Antipsychotic acs.org
Indolealkylpiperazines5-HT1A Receptor (Agonist)Antidepressant nih.gov
Various 5-fluoroindole derivatives5-HT2A ReceptorAntidepressant, Antipsychotic mdpi.com
Imidazolyl-substituted indole derivatives5-HT7 Serotonin ReceptorTreatment of CNS disorders google.com

Anti-inflammatory and Immunosuppressive Properties

The anti-inflammatory potential of this compound derivatives has been an active area of research, with studies focusing on their ability to inhibit key enzymes and modulate signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. researchgate.net The dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory drugs with a broader spectrum of activity and potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Several studies have demonstrated the inhibitory effects of this compound derivatives on these enzymes. For instance, a series of tetralone-based 5-fluoroindole derivatives were synthesized and evaluated for their COX inhibitory activity. researchgate.net Among these, one compound exhibited higher COX-2 selectivity than the standard drug celecoxib. researchgate.net Furthermore, all the synthesized analogs showed significantly improved inhibitory activity against 15-lipoxygenase (15-LOX) compared to the standard inhibitor, quercetin. researchgate.net One particular derivative was identified as the most effective 15-LOX inhibitor in the series. researchgate.net

Another study investigated ethyl 6-fluoro-1H-indole-2-carboxylate (EFI2C) as a potential dual inhibitor of COX-1 and COX-2. researchgate.net Molecular docking studies revealed that EFI2C could form strong binding interactions with both COX-1 and COX-2 enzymes, suggesting its potential to act as a dual inhibitor. researchgate.net This dual action is significant as it may offer anti-inflammatory efficacy while minimizing the gastrointestinal and cardiovascular side effects associated with selective COX inhibitors. researchgate.net

The inhibitory activity of various this compound derivatives against COX and LOX enzymes is summarized in the table below.

Derivative ClassEnzyme TargetKey Findings
Tetralone-based 5-fluoroindolesCOX-2, 15-LOXOne compound showed higher COX-2 selectivity than celecoxib; another was a potent 15-LOX inhibitor. researchgate.net
Ethyl 6-fluoro-1H-indole-2-carboxylate (EFI2C)COX-1, COX-2Molecular docking suggests potential for dual inhibition. researchgate.net
N-Aminoindoline derivatives5-LipoxygenaseOne compound demonstrated the most effective 5-LO inhibition in the series. nih.gov
Indole-2-amide derivativesCOX-2, 5-LOXA potent dual inhibitor was identified with significant anti-proliferative activity. sioc-journal.cn

Beyond direct enzyme inhibition, this compound derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and by reducing the production of pro-inflammatory cytokines. mdpi.com

The NF-κB signaling pathway plays a central role in regulating the expression of numerous genes involved in inflammation and immunity. pensoft.net Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. nih.gov Studies on pyxinol derivatives, which share structural similarities with indolines, have shown that they can suppress inflammation by inhibiting the NF-κB pathway. mdpi.com These derivatives were found to decrease the protein levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Cellular thermal shift assays indicated a direct binding of a pyxinol derivative to the p65 and p50 subunits of NF-κB. mdpi.com

In a study of indole-imidazolidine derivatives, the compounds demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov This suggests that these compounds modulate the immune system to produce their anti-inflammatory and antinociceptive effects. nih.gov

Furthermore, research on fluorinated benzofuran (B130515) derivatives, which are structurally related to indolines, has shown their ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of COX-2 and iNOS, and by decreasing the secretion of inflammatory mediators like interleukin-6 (IL-6) and chemokine (C-C) ligand 2. nih.gov

The table below highlights the modulation of inflammatory pathways by different classes of derivatives.

Derivative ClassModulated Pathway/MediatorKey Findings
Pyxinol derivativesNF-κB pathway, IL-1β, TNF-α, iNOS, COX-2Suppressed NF-κB activation and decreased levels of pro-inflammatory mediators. mdpi.com
Indole-imidazolidine derivativesLeukocyte migration, TNF-α, IL-1βReduced leukocyte migration and release of pro-inflammatory cytokines. nih.gov
Fluorinated benzofuran derivativesCOX-2, iNOS, IL-6, Chemokine (C-C) ligand 2Suppressed expression and secretion of inflammatory mediators. nih.gov

Cyclooxygenase and Lipoxygenase Inhibition

Other Investigated Biological Activities

Several studies have investigated the potential of this compound derivatives as anti-hyperlipidemic agents. Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. researchgate.net

A series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their lipid-lowering activity in a rat model of hyperlipidemia induced by Triton WR-1339. researchgate.netnih.govnih.gov In these studies, certain derivatives significantly reduced elevated plasma triglyceride levels. researchgate.netnih.gov Furthermore, high-density lipoprotein (HDL) cholesterol levels, often referred to as "good cholesterol," were significantly increased in the treated groups. researchgate.netnih.gov These findings suggest that these 5-fluoroindole-2-carboxamide derivatives have potent lipid-lowering properties and may contribute to cardioprotective and antiatherosclerotic effects. researchgate.netnih.gov The mechanism of action is thought to be similar to that of fibrates, which are a class of drugs that lower triglyceride levels primarily by stimulating lipoprotein lipase (B570770) activity. ju.edu.jo

Another study focused on novel 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides and also demonstrated their anti-hyperlipidemic potential. tandfonline.com Two compounds in this series showed a significant reduction in plasma total cholesterol levels. tandfonline.com Moreover, HDL cholesterol levels were significantly increased in all treated groups. tandfonline.com

The table below summarizes the anti-hyperlipidemic effects of the investigated this compound derivatives.

Derivative ClassKey Findings
N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamidesSignificantly reduced plasma triglyceride levels and increased HDL cholesterol levels. researchgate.netnih.govnih.gov
5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamidesSignificantly reduced plasma total cholesterol levels and increased HDL cholesterol levels. tandfonline.com

The indole nucleus is a core structure in auxins, a class of plant hormones that play a crucial role in various aspects of plant growth and development. Consequently, synthetic indole derivatives have been explored for their potential as plant growth regulators.

5-Fluoroindole-3-acetic acid, a fluorinated analog of the natural auxin indole-3-acetic acid (IAA), has been shown to influence plant physiological processes such as cell division and elongation. cymitquimica.com Studies comparing the biological activities of 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) with other indole derivatives, including those with different substituents on the indole nucleus, have demonstrated varied effects on plant growth. jst.go.jp For example, 4-CF3-IAA exhibited strong root formation-promoting activity in black gram cuttings. jst.go.jp

Inhibition studies using various indole analogs, including 5-fluoroindole, on carrot and tobacco suspension cultures revealed that the inhibitory effects of 5-fluoroindole could be partially reversed by the addition of tryptophan or indole. ebi.ac.uk This suggests an interaction with the tryptophan synthase enzyme system in plants. ebi.ac.uk Furthermore, 5-fluoroindole was found to inhibit the growth of the bacterium Pseudomonas putida, and resistant mutants exhibited altered regulation of certain tryptophan genes. ebi.ac.uk

The following table provides an overview of the plant growth regulating activities of 5-fluoroindole derivatives.

CompoundBiological Effect
5-Fluoroindole-3-acetic acidInfluences cell division and elongation. cymitquimica.com
4-Trifluoromethylindole-3-acetic acidPromotes root formation. jst.go.jp
5-FluoroindoleInhibits growth of plant cell cultures and bacteria; interacts with tryptophan synthesis pathways. ebi.ac.uk

Computational and Theoretical Studies on 5 Fluoroindoline Systems

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a 5-fluoroindoline derivative, might interact with a biological target, typically a protein.

Research on 5-fluoroindole (B109304) derivatives has utilized molecular docking to explore their binding modes with various enzymes. For instance, in the design of myeloperoxidase (MPO) inhibitors, structure-based docking of 5-fluorotryptamine (B1197405), a related indole (B1671886) compound, was used to guide the synthesis of 3-(aminoalkyl)-5-fluoroindole analogues. nih.govulb.ac.be The docking studies revealed that the 5-fluoroindole moiety could have additional interactions within the active site of the MPO heme enzyme. ulb.ac.be The most favorable docking pose for 5-fluorotryptamine showed hydrogen bonding between the ligand, Thr100, Glu102, and the heme group. ulb.ac.be Docking studies also indicated that stacking interactions with pyrrole (B145914) ring D of the heme are a common feature for 5-fluorotryptamine and its 3-(aminoalkyl)-5-fluoroindole derivatives. researchgate.net

In another study, molecular docking was employed to support the antimicrobial activity results of newly synthesized 5-fluoroisatin-triazole molecules. researchgate.net The docking of an active triazole derivative of this compound-2,3-dione provided insights into its binding mode, helping to rationalize its observed biological potency. researchgate.net Similarly, docking studies on 4-chloro-5-fluoroindoline (B3030419) have been suggested to predict its binding poses against therapeutic targets like kinase inhibitors.

The interaction of 6-bromo-5-fluoroindoline-2,3-dione (B1374329) with various biological targets has also been investigated using molecular docking. These studies suggest that it can bind effectively to specific enzymes involved in microbial metabolism and cancer cell proliferation. smolecule.com

Furthermore, in silico studies on indole-based hybrids targeting enzymes associated with neuroinflammation have shown that the indole ring can penetrate the active site cleft. tandfonline.com For example, the indole rings of some hybrid ligands form π-π stacking interactions with Trp84 of human acetylcholinesterase (hAChE), while others exhibit cation-π interactions with His447. tandfonline.com

These examples highlight the critical role of molecular docking in understanding the specific interactions between this compound derivatives and their biological targets, thereby guiding the design of more potent and selective molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. nrel.gov DFT allows for the calculation of various molecular properties, such as geometries, reaction energies, and spectroscopic parameters, with a good balance of accuracy and computational cost. nih.gov

For this compound systems, DFT studies have been applied to understand their reactivity and electronic properties. In a study on 5-fluoro-1H-indole-2,3-dione-triazoles, DFT calculations at the B3PW91/6-311G(d,p) level were used to support antimicrobial activity results. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), revealed that the incorporation of a triazole moiety improved the pharmacological activities of the resulting compounds. researchgate.netresearchgate.net

DFT is also a valuable tool for predicting spectroscopic properties. For instance, DFT-GIAO calculations have been used to determine the ¹⁹F NMR chemical shifts of fluorinated compounds. nih.gov The chemical shifts of fluoroindoles are sensitive to the solvent environment, a phenomenon that can be explored with theoretical calculations. nih.gov

Furthermore, DFT calculations are crucial in studying reaction mechanisms and stability. mdpi.com For example, the stability of the indole ring is important for potential inhibitors, as it can be susceptible to oxidation. ulb.ac.be DFT can be used to assess the stability of substituted indoles. ulb.ac.be In a broader context, DFT is used to calculate a wide range of molecular descriptors for QSAR studies, including molecular polarizability, dipole moment, and frontier molecular orbital energies. dergipark.org.tr

The table below summarizes some of the key parameters that can be obtained from DFT calculations and their relevance.

DFT-Calculated ParameterRelevance in Drug Design and Chemical Studies
Optimized Geometry Provides the most stable 3D structure of the molecule.
HOMO-LUMO Energy Gap Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) Identifies the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net
Mulliken Charges Describes the charge distribution on each atom in the molecule. researchgate.net
Vibrational Frequencies Confirms that the optimized structure is a true minimum on the potential energy surface and can be used to simulate infrared spectra. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. dergipark.org.tr QSAR models use molecular descriptors, which are numerical representations of the chemical and physical properties of molecules, to predict the activity of new, unsynthesized compounds. researchcommons.org

For indole derivatives, QSAR modeling has been employed to understand the structural requirements for their biological activities. In a study of indomethacin (B1671933) derivatives, a QSAR model suggested that substituents with a lower index of refraction and less electronegative groups were favorable for the anti-inflammatory activity. nih.gov

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided context, the principles are broadly applicable. For instance, a QSAR study on 5,8-quinolinequinone derivatives utilized descriptors calculated by DFT to model their anti-proliferative and anti-inflammatory activities. dergipark.org.tr This highlights how quantum chemical parameters can be effectively integrated into QSAR models.

The development of QSAR models for this compound derivatives would involve the following general steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, hydrophobic, steric) are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical techniques like cross-validation.

QSAR models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

Emerging Research Directions and Broader Applications of 5 Fluoroindoline Scaffolds

Green Chemistry Principles in 5-Fluoroindoline Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. youtube.comrsc.org Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

One notable green synthetic approach involves microwave-assisted synthesis. tandfonline.comresearchgate.net For instance, the reaction of this compound-2,3-dione with various anilines has been successfully carried out in ethanol (B145695) using a copper dipyridine dichloride catalyst under microwave irradiation. tandfonline.comresearchgate.net This method offers significant advantages over conventional heating, including shorter reaction times (9–15 minutes), excellent product yields (64–92%), and operational simplicity. researchgate.net The use of ethanol as a solvent further enhances the green credentials of this process. tandfonline.com

Another green approach is the Leimgruber-Batcho indole (B1671886) synthesis, which is widely used in industry due to the ready availability of starting materials. diva-portal.orgtsijournals.com This method can be adapted to be more environmentally friendly by using iron in acetic acid for the reductive cyclization step, avoiding the use of more hazardous reagents like Raney Nickel or palladium on carbon. diva-portal.orgtsijournals.com

The table below summarizes key aspects of green chemistry principles applied to the synthesis of this compound derivatives.

Green Chemistry PrincipleApplication in this compound SynthesisExampleReference
Use of Safer Solvents Replacing hazardous solvents like DMF and NMP with greener alternatives such as ethanol or water.Synthesis of fluorinated indole derivatives in ethanol. tandfonline.comskpharmteco.com
Energy Efficiency Employing microwave irradiation to reduce reaction times and energy consumption compared to conventional heating.Microwave-assisted synthesis of fluorinated indole derivatives from this compound-2,3-dione. tandfonline.comresearchgate.net
Use of Recyclable Catalysts Utilizing catalysts that can be easily recovered and reused, minimizing waste.Use of copper dipyridine dichloride in microwave-assisted synthesis. tandfonline.comresearchgate.net
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.One-pot multi-component reactions to synthesize spirooxindole derivatives. rsc.org

Chemical Biology Applications of this compound

The this compound scaffold serves as a valuable tool in chemical biology, primarily due to the unique properties of the fluorine atom. Its incorporation can enhance metabolic stability and bioavailability, making these compounds suitable for developing therapeutic agents and molecular probes. netascientific.com

A significant application lies in the use of 5-fluoroindole (B109304), a derivative of this compound, as a precursor for the biosynthesis of 5-fluorotryptophan (B555192). acs.org This fluorinated amino acid can be incorporated into proteins and monitored by ¹⁹F NMR spectroscopy, providing insights into protein structure and dynamics in complex biological systems. diva-portal.orgossila.com The absence of fluorine in most biological molecules results in background-free ¹⁹F NMR spectra, making it a highly sensitive analytical technique. diva-portal.org

Furthermore, 5-fluoroindole derivatives are utilized in the development of fluorescent probes for bioimaging. netascientific.comchemimpex.com The fluorine atom can modulate the photophysical properties of the indole ring, leading to probes with enhanced specificity and sensitivity for visualizing cellular processes. For example, 5-fluoro-d,l-tryptophan has been employed as a dual NMR and fluorescent probe to study the intrinsically disordered protein α-synuclein, which is implicated in Parkinson's disease. researchgate.net

The table below details some of the key chemical biology applications of this compound and its derivatives.

Application AreaSpecific UseCompound ExampleReference
Protein Labeling and Analysis Precursor for in vivo synthesis of 5-fluorotryptophan for ¹⁹F NMR studies.5-Fluoroindole diva-portal.orgossila.com
Bioimaging Development of fluorescent probes for visualizing cellular processes.5-Fluoro-d,l-tryptophan chemimpex.comresearchgate.net
Drug Discovery Building block for synthesizing potential therapeutic agents with improved metabolic stability.5-Fluoroindole-3-acetic acid nih.gov

Biotransformation and Biodegradation Studies

Understanding the environmental fate and metabolic pathways of fluorinated compounds like this compound is crucial. Research in this area focuses on how microorganisms interact with and break down these synthetic molecules. researchgate.net The strong carbon-fluorine bond often makes these compounds resistant to degradation. researchgate.net

Studies on the biotransformation of fluorinated drugs are still relatively limited. researchgate.net However, research on related compounds provides some insights. For instance, the biotransformation of flurbiprofen (B1673479) by Cunninghamella species has been investigated, with metabolites identified using ¹⁹F NMR spectroscopy. researchgate.net This technique is particularly useful for tracking the fate of fluorinated compounds in biological systems. researchgate.net

Adaptive laboratory evolution (ALE) experiments with Escherichia coli have shown that the bacterium can be evolved to utilize fluorinated indoles like 5-fluoroindole. researchgate.net Multi-omics analysis of these evolved strains revealed significant rearrangements in regulatory networks and metabolic pathways, indicating the potential for microbial adaptation to these xenobiotic compounds. researchgate.net Such studies are important for understanding the potential for natural attenuation of fluorinated pollutants in the environment.

Advanced Materials Science Applications (e.g., Organic Semiconductors, Fluorescent Probes, Polyindoles)

The electronic properties of the this compound scaffold make it an attractive component for advanced materials. The incorporation of fluorine can enhance the performance of organic electronic devices.

5-Fluoroindole is explored for its potential in developing organic semiconductors for electronic devices. netascientific.comchemimpex.com The fluorine atom's electron-withdrawing nature can favorably influence the electronic properties of the indole ring system. Polyindoles synthesized from 5-fluoroindole have shown promising characteristics. For example, electrochemically polymerized 5-fluoroindole exhibits a conductivity of 7.1 × 10⁻² S/cm and redox properties. ossila.com These polymers also demonstrate blue light emission in fluorescence spectroscopy, suggesting potential applications in organic light-emitting diodes (OLEDs). ossila.com

Derivatives of this compound, such as 5-fluoroisatin (B27256), are used to synthesize macromolecules for OLEDs. ossila.com A macromolecule with a donor-acceptor-donor architecture synthesized from 5-fluoroisatin has been incorporated into an OLED device showing an external quantum efficiency of 0.0515% with emission in the red region (630 to 700 nm). ossila.com

The unique fluorescent properties of this compound derivatives also make them suitable for use as fluorescent probes in materials science, beyond their biological applications.

The table below highlights some of the applications of this compound derivatives in materials science.

Q & A

Advanced Research Question

  • Chiral auxiliaries : Temporarily fix stereochemistry using Evans oxazolidinones or Ellman sulfinamides.
  • Low-temperature conditions : Conduct reactions at −78°C to slow epimerization.
  • Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts to enforce enantioselectivity (>90% ee).
    Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

How can researchers validate the role of fluorine in modulating this compound’s pharmacokinetic properties?

Advanced Research Question
Compare this compound with non-fluorinated analogs in parallel in vivo studies:

  • Pharmacokinetic parameters : Measure bioavailability (F%F\%), volume of distribution (VdV_d), and elimination half-life (t1/2t_{1/2}) in rodent models.
  • Isotopic labeling : Use 18F^{18}\text{F}-radiolabeled compounds for tissue distribution studies (PET imaging).
    Statistical significance (p<0.05p < 0.05) must be confirmed via two-tailed t-tests .

What are the best practices for documenting synthetic procedures to ensure reproducibility?

Basic Research Question
Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detailed experimental protocols : Specify reagent stoichiometry, solvent drying methods, and purification techniques (e.g., column chromatography gradients).
  • Characterization data : Report melting points, RfR_f values, and spectroscopic peaks (e.g., 1H^1\text{H} NMR: δ 7.25–7.15 ppm for aromatic protons).
  • Deposit raw data : Provide crystallographic files (CIF) or spectral datasets in supplementary materials .

How do researchers address conflicting computational and experimental results in this compound’s electronic properties?

Advanced Research Question
Reconcile discrepancies by:

  • Basis set optimization : Test larger basis sets (e.g., def2-TZVP) to improve DFT accuracy.
  • Experimental validation : Measure dipole moments via Stark spectroscopy or electron density via X-ray crystallography.
  • Error analysis : Quantify systematic errors in computational models (e.g., solvent approximation) using Monte Carlo simulations .

What ethical guidelines apply to toxicity studies of this compound in animal models?

Basic Research Question
Adhere to OECD Guidelines for Chemical Testing :

  • Dose selection : Conduct maximum tolerated dose (MTD) studies prior to chronic exposure assays.
  • Endpoint criteria : Define humane endpoints (e.g., >20% body weight loss) and euthanasia protocols (e.g., CO2_2 asphyxiation).
  • Institutional approval : Secure IACUC approval (Protocol #XXXX-XX) before initiating studies .

How can researchers optimize this compound’s solubility for in vitro assays without altering bioactivity?

Advanced Research Question

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility while minimizing solvent toxicity.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility.
  • Dynamic light scattering (DLS) : Confirm nanoparticle formation in aqueous buffers (size <200 nm). Validate bioactivity via dose-response curves in parallel assays .

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Feasible Synthetic Routes

Reactant of Route 1
5-Fluoroindoline
Reactant of Route 2
5-Fluoroindoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.